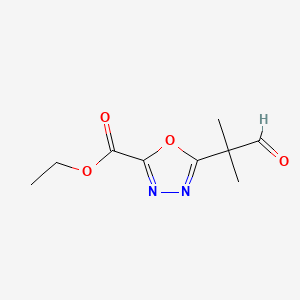
Ethyl (3-(propylcarbamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-(propylcarbamoyl)phenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a propylcarbamoyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-(propylcarbamoyl)phenyl)carbamate typically involves the reaction of 3-(propylcarbamoyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the ethyl chloroformate, forming the carbamate linkage .
Industrial Production Methods
Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-(propylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl (3-(propylcarbamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of ethyl (3-(propylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl ethyl carbamate
- Methyl carbamate
- Butyl carbamate
Uniqueness
Ethyl (3-(propylcarbamoyl)phenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other carbamates, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl N-[3-(propylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-12(16)10-6-5-7-11(9-10)15-13(17)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
Clave InChI |
FLHJILBSUITKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















